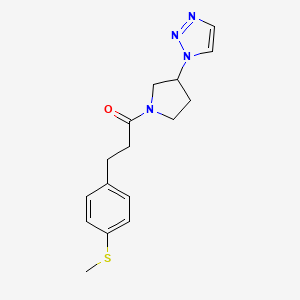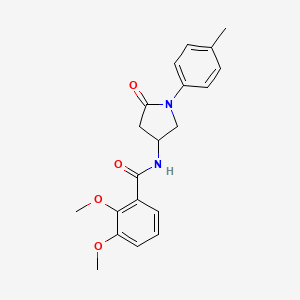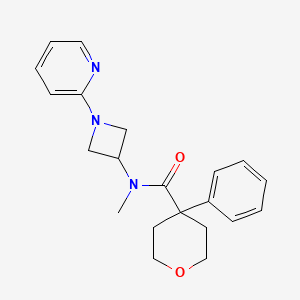![molecular formula C26H26N4O5 B2372434 4-{3-[3-(1H-pirazol-5-il)fenil]-1,2,4-oxadiazol-5-il}-1H-indol CAS No. 1115897-64-7](/img/structure/B2372434.png)
4-{3-[3-(1H-pirazol-5-il)fenil]-1,2,4-oxadiazol-5-il}-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a complex organic molecule that contains several interesting functional groups. These include a pyrazole ring, a phenyl ring, an oxadiazole ring, and an indole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazole and oxadiazole rings are both heterocycles, which means they contain atoms other than carbon in their ring structure . The phenyl and indole rings are both aromatic, meaning they contain a ring of atoms with delocalized electrons .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the various functional groups. The pyrazole ring, for example, is known to undergo reactions such as N-alkylation and N-acylation . The oxadiazole ring can participate in reactions such as hydrolysis and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the pyrazole and oxadiazole rings could influence the compound’s polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Química Supramolecular e Ingeniería de Cristales
La síntesis, la estructura cristalina y la comprensión supramolecular de 1,3,5-tris(1-fenil-1H-pirazol-5-il)bencenos proporcionan información valiosa sobre el entorno supramolecular de los pirazoles. Los investigadores han estudiado la existencia de columnas de apilamiento planar en estos compuestos. Sorprendentemente, los compuestos obtenidos no exhibieron interacciones de apilamiento planar entre los bencenos ni en estado sólido ni en estado líquido. Técnicas como la difracción de rayos X de monocristal, la teoría funcional de la densidad (DFT) y los cálculos de la teoría cuántica de átomos en moléculas (QTAIM) confirmaron esta ausencia de apilamiento planar. Además, los estudios de resonancia magnética nuclear (RMN) revelaron que los desplazamientos químicos de los hidrógenos del benceno y el pirazol no indican interacciones de apilamiento planar en solución .
Diseño de Fármacos y Química Medicinal
Los derivados del pirazol desempeñan un papel crucial en el desarrollo de fármacos. En particular, la estructura central de nuestro compuesto se asemeja a la de varios fármacos líderes:
- Difenamizol: Un analgésico. Estos ejemplos resaltan el potencial de nuestro compuesto en el diseño de nuevos agentes terapéuticos .
Investigación Anticancerígena
Los métodos recientes para sintetizar derivados de pirazol fusionados han llamado la atención debido a su potencial actividad anticancerígena. Algunos derivados exhiben efectos inhibitorios sobre la topoisomerasa II alfa y la cascada de señalización Hh. Investigar la actividad de nuestro compuesto en este contexto podría ser prometedor .
Propiedades Antioxidantes y Antiinflamatorias
Los heterociclos, incluidos los pirazoles, a menudo poseen propiedades antioxidantes y antiinflamatorias. La estructura única de nuestro compuesto justifica la exploración en estas áreas. Los estudios han demostrado que ciertos derivados del pirazol exhiben efectos antioxidantes y antiinflamatorios, lo que los hace relevantes para aplicaciones relacionadas con la salud .
Inhibición de la Desformilasa de Péptidos
Los inhibidores de la desformilasa de péptidos son esenciales en el descubrimiento de fármacos antibacterianos. Si bien el potencial de nuestro compuesto en este campo requiere más investigación, su naturaleza heterocíclica se alinea con las propiedades deseadas para inhibir la desformilasa de péptidos bacterianos .
Síntesis Verde y Derivados de Cromeno[4,3-d]pirimidina
Considere explorar la síntesis de una sola olla con tres componentes para obtener derivados de 4-(1H-pirazol-5-il)-3,4-dihidro-1H-cromeno[4,3-d]pirimidina. Estos compuestos se han sintetizado utilizando un método verde y eficiente. Investigue sus actividades biológicas, especialmente en el contexto de los efectos antivirales, antimicrobianos e hipoglucémicos .
Mecanismo De Acción
Target of Action
The compound “4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to a similar site in its targets, inhibiting their function and leading to their death.
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve disrupting the life cycles of leishmania and plasmodium . By binding to specific sites in these organisms, the compound prevents them from proliferating and causing disease.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium, leading to a decrease in the severity of leishmaniasis and malaria . This is achieved through the compound’s interaction with specific sites in these organisms, disrupting their life cycles and preventing them from causing disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and humidity could potentially affect the stability of the compound
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against a range of biological targets .
Análisis Bioquímico
Biochemical Properties
Compounds containing a pyrazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been evaluated for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and any effects on their activity or function .
Propiedades
IUPAC Name |
8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNULZDTMXLRLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2372353.png)



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)


![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

